Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a nitrophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrimidine compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-nitrophenyl)pyrimidine-5-carboxylate
- Ethyl 2-(2-nitrophenyl)pyrimidine-5-carboxylate
- Methyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate
Uniqueness
This compound is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H11N3O4 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H11N3O4/c1-2-20-13(17)10-7-14-12(15-8-10)9-4-3-5-11(6-9)16(18)19/h3-8H,2H2,1H3 |
InChI Key |
MEIUOGRBCTTYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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